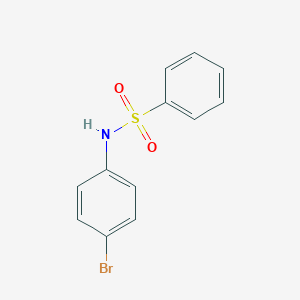

N-(4-Bromophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLFFQAEABRCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303623 | |

| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16468-97-6 | |

| Record name | 4'-Bromobenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for N 4 Bromophenyl Benzenesulfonamide

Established Synthetic Pathways for N-Arylbenzenesulfonamides

The traditional synthesis of N-arylbenzenesulfonamides, including the target compound N-(4-Bromophenyl)benzenesulfonamide, primarily relies on two well-documented approaches: direct condensation and a multi-step sequence involving amine protection and deprotection.

Direct Condensation of Benzenesulfonyl Chlorides with 4-Bromoaniline (B143363)

The most straightforward method for synthesizing this compound is the direct condensation of a benzenesulfonyl chloride with 4-bromoaniline. In this reaction, the nucleophilic amino group of 4-bromoaniline attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, which drives the reaction to completion. Common bases include pyridine (B92270) or triethylamine, and the reaction is often conducted in an inert solvent like dichloromethane (B109758) or diethyl ether. 4-Bromobenzenesulfonyl chloride is a key reagent used for the protection of amines as their corresponding 4-bromobenzenesulfonamides, highlighting the utility of this direct approach. chemicalbook.com The reaction of 4-bromoaniline, a compound where an aniline (B41778) molecule is substituted with a bromine atom at the para position, serves as a fundamental step in building more complex molecules. wikipedia.org

Table 1: Representative Conditions for Direct Condensation

| Sulfonyl Chloride | Amine | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 4-Bromoaniline | Pyridine | Dichloromethane (DCM) | Stirring at room temperature |

| 4-Bromobenzenesulfonyl chloride | Aniline | Triethylamine | Diethyl ether | Cooling followed by warming to room temperature |

Multi-Step Synthesis Approaches Involving Acylation and Deacylation

A more intricate, yet highly effective, pathway involves the protection of an aniline derivative, followed by chlorosulfonation, reaction with an amine, and subsequent deprotection. This method is particularly useful when synthesizing substituted sulfonamides, such as those derived from p-aminobenzenesulfonamide (sulfanilamide). A similar pathway can be envisioned for this compound, starting from aniline. The synthesis of a related compound, 4-amino-N-(4-bromophenyl)benzenesulfonamide, follows this multi-step process.

The initial step in this sequence is the protection of the amino group of aniline via acetylation. Aniline is treated with acetic anhydride, often in the presence of sodium acetate (B1210297) or hydrochloric acid, to form acetanilide (B955). wisc.edulibretexts.org This acetylation is crucial as it prevents unwanted side reactions at the highly reactive amino group during the subsequent chlorosulfonation step. wisc.edu

The resulting acetanilide is then reacted with an excess of chlorosulfonic acid. orgsyn.org The acetamido group directs the electrophilic substitution to the para position of the benzene (B151609) ring. wisc.edu The reaction is typically heated to ensure completion, and upon completion, the mixture is poured onto ice to precipitate the product, p-acetamidobenzenesulfonyl chloride. orgsyn.org Various protocols exist, with adjustments in temperature and reaction time to optimize the yield. orgsyn.orggoogle.comwisdomlib.org

Table 2: Chlorosulfonation of Acetanilide - Reaction Parameters

| Reactant | Reagent | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|

| Acetanilide | Chlorosulfonic acid | 60 | 2 hours | orgsyn.org |

| Acetanilide | Chlorosulfonic acid | 45-55 | 80-90 min | google.com |

| Acetanilide | Chlorosulfonic acid | 98-114 | 15-20 min | wisdomlib.org |

The intermediate, p-acetamidobenzenesulfonyl chloride, is then reacted with 4-bromoaniline. This step mirrors the direct condensation method, forming the sulfonamide linkage. The reaction is typically conducted in a solvent like pyridine, which also acts as an acid acceptor to neutralize the liberated HCl. wisdomlib.org This yields the N-acetylated precursor of the final product.

The final step is the removal of the acetyl protecting group to unveil the free amine, if desired, or in the case of starting from aniline to yield the parent this compound, this step would not be necessary if benzenesulfonyl chloride was used initially. However, in the synthesis of derivatives like 4-amino-N-(4-bromophenyl)benzenesulfonamide, this deacetylation is crucial. The deacetylation is typically achieved by acid- or base-catalyzed hydrolysis. etsu.edunih.gov For instance, heating the acetylated compound in the presence of aqueous acid (like HCl) or base (like NaOH) effectively cleaves the amide bond. The mechanism for acid-catalyzed deacetylation involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. etsu.edu

Emerging Synthetic Strategies Applicable to N-Arylbenzenesulfonamides

Modern organic synthesis seeks more efficient, atom-economical, and environmentally benign methods. For N-arylbenzenesulfonamides, several emerging strategies show promise. These include transition-metal-catalyzed cross-coupling reactions, which offer alternative ways to form the crucial C-N or S-N bonds.

One such advanced method is the Chan-Lam cross-coupling reaction, which typically involves the copper-catalyzed formation of a C-N bond between an amine and a boronic acid. researchgate.net This methodology could potentially be adapted for the synthesis of N-arylbenzenesulfonamides by coupling a sulfonamide with an arylboronic acid.

Another innovative approach involves the in-situ generation of reactive intermediates. For example, a novel one-pot method for synthesizing sulfonylureas, which are structurally related to sulfonamides, has been developed. This method involves the in-situ formation of an isocyanate which is then trapped by a sulfonamide. nih.gov Such strategies, which minimize the number of separate purification steps, are increasingly important in modern chemical synthesis. Research into new synthetic pathways for complex heterocyclic molecules containing the benzenesulfonyl group also contributes to the development of advanced synthetic tools applicable to this class of compounds. researchgate.net

Iron-Promoted Reactions for N-Arylsulfonamide Formation

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to other transition-metal-catalyzed processes for the formation of N-arylsulfonamides. acs.orgresearchgate.net A notable one-step method involves the direct coupling of sodium arylsulfinates with nitroarenes in the presence of an iron(II) chloride (FeCl₂) catalyst and sodium bisulfite (NaHSO₃) as a reductant under mild conditions. organic-chemistry.orgacs.orgnih.gov In this approach, readily available and stable nitroarenes function as the nitrogen source, circumventing the use of potentially genotoxic aromatic amines. acs.orgacs.org

The reaction proceeds via the formation of an N-S bond, and mechanistic studies suggest that this bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. acs.orgnih.govacs.org An N-aryl-N-arenesulfonylhydroxylamine intermediate has been proposed in this pathway. acs.orgacs.org This method demonstrates broad functional group tolerance, allowing for the synthesis of a wide array of N-arylsulfonamides in good to excellent yields. organic-chemistry.orgnih.gov

| Parameter | Condition | Reference |

| Catalyst | Iron(II) chloride (FeCl₂) | organic-chemistry.org |

| Nitrogen Source | Nitroarenes | organic-chemistry.orgacs.org |

| Sulfonyl Source | Sodium arylsulfinates | organic-chemistry.orgacs.org |

| Reductant | Sodium bisulfite (NaHSO₃) | organic-chemistry.orgnih.gov |

| Key Intermediate | N-aryl-N-arenesulfonylhydroxylamine | acs.orgacs.org |

Utilization of Alkyl-4-halobenzenesulfonates as Precursors

The use of alkyl-4-halobenzenesulfonates as direct precursors for the synthesis of this compound is not a widely documented strategy. The more conventional and frequently reported approach involves the reaction of a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, with an appropriate amine. who.int For instance, various N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives have been synthesized by treating N-substituted amines with 4-chlorobenzenesulfonyl chloride. who.int

While aryl sulfonate esters are recognized as versatile synthetic intermediates, their primary application in iron-catalyzed cross-coupling reactions has been in C-C bond formation, preserving the sulfonate ester moiety. nih.gov These reactions typically involve the coupling of aryl chlorobenzenesulfonates with Grignard reagents, leading to alkyl-substituted benzenesulfonate (B1194179) esters rather than N-arylsulfonamides. nih.gov The direct nucleophilic substitution of the alkoxy group of an alkyl halobenzenesulfonate with an aniline derivative to form the S-N bond is less common, with the reaction at the sulfonyl chloride being the preferred method for creating the sulfonamide linkage.

Chemical Reactivity and Derivatization Potential of this compound

The structure of this compound offers multiple sites for chemical modification, making it a valuable scaffold for generating diverse derivatives.

Substitution Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound is a key functional group for derivatization, primarily through substitution reactions. A prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the replacement of the bromine atom with a variety of organic substituents by coupling with boronic acids. For example, a related compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, was successfully coupled with styrylboronic acids to introduce styryl groups onto the aromatic ring. This transformation highlights the utility of the bromine moiety as a handle for carbon-carbon bond formation and molecular elaboration.

Oxidation-Reduction Pathways

The this compound scaffold can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Oxidation: While direct oxidation of this compound is not extensively detailed, related N-(arylsulfonyl)benzylamines can be oxidized to form N-arylsulfonylimines. beilstein-journals.orgnih.gov This type of transformation has been achieved using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.orgnih.govnih.gov Such methods provide an alternative to traditional condensation reactions for imine synthesis. beilstein-journals.org Other oxidation systems, such as those mediated by N-hydroxyphthalimide (NHPI) and iodosobenzene (B1197198) diacetate (PhI(OAc)₂), have also been developed for the oxidation of sulfonamides to N-sulfonylimines under mild conditions. mdpi.com

Reduction: The electrochemical reduction of arylsulfonamides has been studied, indicating that the sulfonamide group can be cleaved under certain conditions. acs.org For instance, the electrochemical reduction of N-(benzene sulfonyl)-3-methyl-4-(4′-substituted aryl hydrazano)-pyrazoline-5-ones has been shown to proceed via an irreversible, diffusion-controlled process, leading to the cleavage of the N-S bond and the formation of an aromatic amine and N-(benzene sulfonyl)-3-methyl-4-amino-pyrazoline-5-one. researchgate.net Similarly, the reduction of ketones in related heterocyclic structures has been accomplished using sodium borohydride (B1222165) (NaBH₄). mdpi.com

| Transformation | Reagents/Conditions | Product Type | Reference |

| Oxidation | K₂S₂O₈, Pyridine | N-arylsulfonylimine | beilstein-journals.orgnih.gov |

| Oxidation | NHPI, PhI(OAc)₂ | N-sulfonylimine | mdpi.com |

| Reduction | Electrochemical methods | Amine (N-S cleavage) | acs.orgresearchgate.net |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohol (from ketone) | mdpi.com |

Condensation Reactions for Scaffold Expansion

Condensation reactions provide a powerful tool for expanding the molecular framework of this compound derivatives. For example, the acetyl group of a structurally similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, can serve as a scaffold for producing more complex structures like stilbene-appended chalcone (B49325) benzenesulfonamide (B165840) hybrids through condensation reactions. This demonstrates the potential for using functional groups appended to the core structure to build larger, more diverse molecules. In a related context, the synthesis of 4-bromo-4'-chloro benzylidene aniline is achieved through the condensation of p-bromoaniline and p-chlorobenzaldehyde, showcasing a fundamental reaction type for creating imine linkages and extending molecular scaffolds.

Functionalization via Enaminonitrile Intermediates

Direct functionalization of this compound specifically through enaminonitrile intermediates is not a prominently reported method in the surveyed literature. However, the broader field of sulfonamide chemistry has seen significant advances in late-stage functionalization, which allows for the modification of complex molecules containing the sulfonamide group. ox.ac.uknih.govacs.org

These strategies often involve the conversion of the sulfonamide into a more reactive intermediate. For example, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates. ox.ac.uknih.govacs.org These radicals can then participate in reactions such as hydrosulfonylation of alkenes to form complex sulfones. acs.org Other approaches involve the transformation of primary sulfonamides into N-sulfonylimines or sulfonyl chlorides, which can then react with a range of nucleophiles. nih.gov While not involving enaminonitriles, these methods underscore the ongoing efforts to unlock the synthetic potential of the sulfonamide group for creating novel derivatives. ox.ac.uknih.gov

Transformations of Acetylsulfonamide Precursors

The synthesis of N-aryl benzenesulfonamides can be strategically achieved through the transformation of precursors containing an acetyl group. This approach is particularly valuable when the acetyl moiety is positioned on the aniline-derived portion of the molecule. A key example of this strategy involves the sulfonylation of an aminoacetophenone derivative to yield an acetyl-substituted sulfonamide, which can then serve as a versatile intermediate for further chemical modifications.

A notable transformation involves the reaction of 2-amino-5-bromoacetophenone with p-toluenesulfonyl chloride. This reaction, typically conducted in pyridine under reflux conditions, results in the formation of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com This precursor, which contains both a reactive bromine atom and an acetyl group, is primed for subsequent diversification. The acetyl group in such precursors can influence the electronic properties of the molecule and provide a handle for further synthetic elaborations, while the bromo-substituent is ideal for cross-coupling reactions.

The synthesis of the acetylsulfonamide precursor is detailed in the following table:

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 2-amino-5-bromoacetophenone | p-toluenesulfonyl chloride | Pyridine | Reflux, 2h | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 85% |

Cross-Coupling Methodologies for Related Analogues

The presence of a bromine atom on the phenyl ring of this compound and its analogues is a key feature that allows for a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the creation of complex molecules from simpler starting materials. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context.

In a relevant example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, an analogue of the target compound, undergoes a Suzuki-Miyaura cross-coupling reaction. mdpi.com This transformation effectively replaces the bromine atom with a new carbon-based substituent. Specifically, the reaction of the bromo-substituted sulfonamide with various styrylboronic acids is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like potassium carbonate. mdpi.com This methodology allows for the introduction of styryl groups, which can significantly alter the biological and photophysical properties of the resulting molecule.

The conditions for the Suzuki-Miyaura cross-coupling of the related analogue are summarized below:

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | styrylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane-water (3:1) | 70°C, 3h |

This cross-coupling approach highlights the synthetic utility of the bromo-substituent, allowing for the generation of a library of analogues with diverse functionalities. The ability to introduce different styryl groups provides a pathway to fine-tune the properties of the sulfonamide core structure for various applications, including the development of new therapeutic agents. mdpi.comresearchgate.net

Spectroscopic and Structural Elucidation of N 4 Bromophenyl Benzenesulfonamide

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopic Characterization

The FTIR spectrum of N-(4-Bromophenyl)benzenesulfonamide provides valuable information about its functional groups and bonding arrangements. Key vibrational frequencies confirm the presence of the sulfonamide and aromatic moieties.

The characteristic absorption bands for the sulfonamide group (SO₂NH) are observed in the FTIR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear at distinct wavenumbers. For a related compound, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, these bands are found at approximately 1331 cm⁻¹ (asymmetric) and 1162 cm⁻¹ (symmetric). Another key feature is the N-H stretching vibration, which is expected in the region of 3347–3281 cm⁻¹. The presence of aromatic rings is confirmed by C-H and C=C stretching vibrations. The C-H stretching in the aromatic rings is generally observed above 3000 cm⁻¹.

A detailed assignment of the principal vibrational bands is presented in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3281-3347 | mdpi.com |

| Aromatic C-H Stretch | >3000 | |

| Asymmetric SO₂ Stretch | ~1331 | |

| Symmetric SO₂ Stretch | ~1162 | |

| C=C Aromatic Stretch | ~1595 | researchgate.net |

| C-N Stretch | Not specified | |

| C-S Stretch | Not specified | |

| C-Br Stretch | Not specified |

Note: The exact wavenumbers can vary slightly depending on the specific experimental conditions and the solid-state packing of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments and Conformation

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the two aromatic rings and the N-H proton of the sulfonamide group. The chemical shifts and coupling patterns are indicative of the electronic environment and spatial arrangement of these protons.

The protons on the benzenesulfonyl group and the 4-bromophenyl group typically resonate in the aromatic region, generally between δ 6.5 and 8.5 ppm. researchgate.net The protons on the phenyl ring of the benzenesulfonamide (B165840) moiety often appear as a multiplet, while the protons on the para-substituted bromophenyl ring exhibit a characteristic AA'BB' system, appearing as two doublets. The N-H proton of the sulfonamide group is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In some cases, this peak may be broad or exchange with solvent protons, making it difficult to observe.

A representative table of ¹H NMR chemical shifts is provided below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Phenyl-H (ortho to SO₂) | ~7.72 | d | 8.4 | rsc.org |

| Phenyl-H (meta, para) | ~7.08-7.27 | m | rsc.org | |

| 4-Bromophenyl-H (ortho to NH) | ~7.15-7.18 | m | rsc.org | |

| 4-Bromophenyl-H (ortho to Br) | ~7.22-7.32 | m | rsc.org | |

| NH | ~6.88-7.29 | br s | rsc.org |

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used (e.g., CDCl₃, DMSO-d₆).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The aromatic carbons generally resonate in the range of δ 110-150 ppm. libretexts.org The carbon atom attached to the bromine (C-Br) in the 4-bromophenyl ring is expected to show a chemical shift influenced by the halogen's electronegativity and is typically found in the lower end of the aromatic region. The quaternary carbons, those not directly bonded to hydrogen, such as the ones attached to the sulfur and nitrogen atoms, often exhibit weaker signals. oregonstate.edu

A table summarizing the ¹³C NMR chemical shifts is shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Phenyl C-1 (C-SO₂) | ~139.7-140.0 | rsc.org |

| Phenyl C-2,6 | ~128.7-129.5 | rsc.org |

| Phenyl C-3,5 | ~129.4-129.6 | rsc.org |

| Phenyl C-4 | ~125.8 | rsc.org |

| 4-Bromophenyl C-1' (C-N) | ~136.1-137.0 | rsc.org |

| 4-Bromophenyl C-2',6' | ~121.9-123.3 | rsc.org |

| 4-Bromophenyl C-3',5' | ~131.5-132.3 | rsc.org |

| 4-Bromophenyl C-4' (C-Br) | ~118.3 | rsc.org |

Note: The assignments are based on general knowledge of ¹³C NMR spectroscopy and data from similar structures. Quaternary carbon signals are typically less intense.

Mass Spectrometric Identification

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Upon electron impact, this compound will form a molecular ion (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the molecular ion can occur through various pathways, including the cleavage of the S-N bond, the S-C bond, and fragmentation of the aromatic rings. Common fragments would include the benzenesulfonyl cation ([C₆H₅SO₂]⁺), the 4-bromophenylaminyl radical cation, and ions resulting from the loss of SO₂.

A table of expected major fragments in the EI-MS of this compound is presented below.

| Fragment Ion | m/z (mass-to-charge ratio) | Identity | Reference |

| [M]⁺ | 311/313 | Molecular ion (C₁₂H₁₀⁷⁹/⁸¹BrNO₂S) | |

| [M-SO₂]⁺ | 247/249 | Loss of sulfur dioxide | |

| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation | nist.gov |

| [C₆H₄BrNH]⁺ | 170/172 | 4-Bromophenylaminyl cation | |

| [C₆H₅]⁺ | 77 | Phenyl cation | nist.gov |

Note: The relative intensities of the fragments can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and confidence by measuring its mass-to-charge ratio to several decimal places. sigmaaldrich.combldpharm.com For this compound, the exact mass can be calculated based on its molecular formula, C₁₂H₁₀BrNO₂S. This provides a theoretical value that can be compared against experimental results for structure confirmation.

The calculated monoisotopic mass serves as a precise benchmark for the identification of the compound in HRMS analysis. While specific experimental data from peer-reviewed literature for this compound was not found within the search results, the theoretical value provides a foundational data point for its characterization.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Experimental Monoisotopic Mass (m/z) |

|---|---|---|

| C₁₂H₁₀BrNO₂S | 310.96156 nih.gov | Data not available in search results |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions typically involve π → π* and n → π* transitions associated with the benzene (B151609) rings and the sulfonamide group.

The UV-Vis absorption profile of this compound is influenced by its constituent aromatic rings and the sulfonamide linkage. The presence of the bromine atom, a "heavy atom," is expected to significantly impact the photophysical properties of the molecule. The heavy-atom effect generally enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. nih.gov

This enhanced spin-orbit coupling can facilitate otherwise forbidden electronic transitions, such as intersystem crossing from a singlet excited state to a triplet state. mdpi.commdpi.com This phenomenon can lead to fluorescence quenching and a shortened phosphorescence duration. nih.gov In some molecular systems, the introduction of bromine atoms has been observed to cause a blue shift (a shift to shorter wavelengths) in the absorption peaks. nih.gov While a specific experimental UV-Vis absorption spectrum for this compound is not available in the provided search results, the theoretical impact of the bromo-substituent is a key consideration in its electronic characterization.

Single Crystal X-ray Diffraction Studies

Detailed experimental crystal structure data, including specific torsion angles, dihedral angles, and intermolecular interactions for this compound (C₁₂H₁₀BrNO₂S), are not available in the cited search results. The following sections describe the type of structural information that would be obtained from such an analysis, with reference to related sulfonamide compounds to provide context on typical structural features.

The dihedral angle between the mean planes of the two aromatic rings is a critical parameter describing the three-dimensional shape of diarylsulfonamides. This angle is influenced by both intramolecular steric effects and intermolecular packing forces in the crystal. In various substituted N-(aryl)arylsulfonamides, these dihedral angles have been observed to span a wide range. For example, the dihedral angles in a series of N-(4-substituted-phenyl)-4-methoxybenzenesulfonamides were reported to be between 42.6 (1)° and 63.36 (19)°. iucr.org In another study of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, the dihedral angle between the benzene rings was found to be 45.86 (13)°. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular properties of N-(4-Bromophenyl)benzenesulfonamide. These theoretical approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT, particularly with the B3LYP functional and 6-31G(d) or 6-311G(d,p) basis sets, has been employed to optimize molecular geometries and predict various properties. researchgate.netnih.govespublisher.com

Optimized geometrical parameters such as bond lengths, bond angles, and torsion angles calculated via DFT have shown good correlation with experimental data obtained from X-ray crystallography. researchgate.netnih.gov For instance, a comparative study on a related sulfonamide derivative showed that bond lengths calculated by DFT were in close agreement with experimental values. researchgate.net These calculations help in understanding the three-dimensional conformation of the molecule, which is crucial for its biological activity. The molecular structure of these types of compounds is often non-planar. researchgate.net

Vibrational spectral analysis, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, has been successfully interpreted with the aid of DFT calculations. researchgate.net The calculated harmonic vibrational frequencies, when scaled appropriately, align well with the experimental spectra, allowing for precise vibrational band assignments. researchgate.net

Furthermore, DFT is utilized to calculate key electronic properties that influence the reactivity and potential applications of the molecule. These properties include the dipole moment, polarizability, and hyperpolarizability, which are essential for assessing the non-linear optical (NLO) potential of the compound. espublisher.com

Hartree-Fock (HF) Theory for Electronic Structure

The Hartree-Fock (HF) method is another fundamental quantum chemistry approach used to approximate the many-electron wavefunction and energy. While DFT has become more prevalent due to its better inclusion of electron correlation for a given computational cost, HF theory remains a valuable tool, often used in conjunction with DFT for comparative purposes. researchgate.net

In studies of benzenesulfonamide (B165840) derivatives, HF calculations with basis sets like 6-31G(d) have been used to determine optimized molecular structures and electronic properties. researchgate.net Comparing the results from HF and DFT can provide a more comprehensive understanding of the electronic structure. For example, in one study, the bond lengths of a related molecule calculated using the HF method were found to be more compatible with experimental data than those calculated by DFT with the same basis set, highlighting the importance of using multiple theoretical models. researchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap implies higher reactivity and lower kinetic stability. mdpi.com For this compound and its analogs, FMO analysis, typically performed using DFT, reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The HOMO and LUMO electron density distributions are often located on different parts of the molecule, indicating potential for intramolecular charge transfer (ICT), a property relevant for NLO applications. nih.gov

The global reactivity descriptors, which are calculated from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table provides a summary of key reactivity descriptors derived from Frontier Molecular Orbital theory.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein or enzyme.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. tubitak.gov.trnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For benzenesulfonamide derivatives, docking studies have been performed to investigate their interactions with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tubitak.gov.tr

These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site. tubitak.gov.trmdpi.com For instance, in a study of a related compound, N-{[(4-bromophenyl)sulfonyl]}-1-(phenylsulfonyl)piperidin-4-carbohydrazide, docking into the BChE active site showed significant π-π interactions with tryptophan and phenylalanine residues. tubitak.gov.tr The binding model of a similar compound, pyronaridine, with bromodomain-containing protein 4 (BRD4) showed the formation of multiple hydrogen bonds with key residues like asparagine and tyrosine. mdpi.com

The results of these simulations are often quantified by a docking score or binding energy, which provides an estimate of the binding affinity. mdpi.com These computational predictions can then guide the synthesis and biological evaluation of new compounds.

Conformational Analysis of Enzyme Active Site Binding

The binding of a ligand to an enzyme's active site is a dynamic process that can involve conformational changes in both the ligand and the protein. researchgate.netnih.gov This concept is often referred to as the "induced-fit" model. nih.gov The flexibility of the enzyme's active site is essential for its catalytic function and for accommodating different ligands. researchgate.net

Studies have shown that changes in the conformation of active site loops can significantly impact enzyme activity and specificity. nih.gov For this compound and its analogs, understanding the conformational dynamics upon binding to a target enzyme is key to elucidating their inhibitory mechanism. The distorted tetrahedral geometry around the sulfur atom in sulfonamides can lead to a twisted conformation, which influences how the molecule fits into an active site. mdpi.com

In Silico Predictions for Research and Development

Computational chemistry provides a powerful lens through which the properties of this compound can be predicted and understood. These theoretical investigations are fundamental in forecasting the molecule's behavior in various environments, guiding further experimental work.

Theoretical Assessment of Dipole Moments and Polarizabilities

The dipole moment and polarizability are fundamental electronic properties that govern a molecule's interactions with its environment, including its solubility and binding affinity to biological targets. While specific experimental values for this compound are not extensively documented in publicly available literature, its properties can be reliably predicted using quantum chemical methods.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are standard practice for determining these molecular properties. For similar sulfonamide compounds, studies have employed methods like DFT with various basis sets (e.g., 6-311++G(d,p)) to compute the ground-state dipole moment. These calculations consider the molecule's optimized geometry to determine the distribution of electron density. The polarizability, which describes how easily the electron cloud can be distorted by an external electric field, is also derived from these computations. Such analyses for related molecules have shown that the dipole moment can increase significantly upon electronic excitation, indicating a more polarized excited state.

An illustrative table below shows the typical output of such a theoretical investigation. The values are hypothetical examples based on findings for analogous sulfonamide structures.

Table 1: Illustrative Theoretical Electronic Properties of this compound

| Computational Parameter | Theoretical Value | Unit |

|---|---|---|

| Ground State Dipole Moment (μ) | ~3.5 - 5.5 | Debye |

Note: The values presented are illustrative and represent a typical range expected from DFT calculations for similar sulfonamide structures.

Computational Approaches for Predicting Bioavailability Profiles

The potential of a compound to be an effective oral drug is often assessed using computational models that predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A primary screening tool in this process is "Lipinski's Rule of Five," which evaluates drug-likeness based on key physicochemical properties.

These rules state that a compound is more likely to have good oral bioavailability if it meets the following criteria:

Molecular weight (MW) less than 500 Daltons.

An octanol-water partition coefficient (Log P) not greater than 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

For this compound, these parameters can be calculated from its molecular structure to provide a preliminary assessment of its drug-likeness. The structure contains one sulfonamide nitrogen with a hydrogen atom, which acts as a hydrogen bond donor. The oxygen atoms of the sulfonyl group and the nitrogen atom act as hydrogen bond acceptors.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂S | N/A |

| Molecular Weight | 328.19 | Compliant (< 500) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (< 10) |

The analysis indicates that this compound adheres to all criteria of Lipinski's Rule of Five. Its molecular weight is well within the acceptable limit, and its predicted lipophilicity (Log P) is in a range suitable for membrane permeability. Furthermore, its number of hydrogen bond donors and acceptors is low, suggesting a favorable balance between solubility and permeability, which is essential for oral absorption. These in silico findings suggest a promising bioavailability profile, making the compound a viable candidate for further investigation in drug discovery pipelines.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl Benzenesulfonamide and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org This approach is instrumental in drug discovery for identifying promising new molecules and predicting their physicochemical properties and biological effects before synthesis. longdom.orgresearchgate.net

In the field of benzenesulfonamide (B165840) derivatives, QSAR has been successfully applied to guide the discovery of novel compounds with specific biological activities. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in optimizing 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. nih.gov These models provide insights into how different structural modifications influence biological activity. The results from these studies indicated that the biological activity could be effectively enhanced by optimizing the steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields of the molecules. nih.gov The high accuracy of these QSAR models in predicting the activity of newly designed compounds underscores their value in the structural optimization process. nih.gov

The general process of developing a QSAR model involves several key steps:

Selection of a series of chemical compounds with known biological activities. mdpi.com

Calculation of molecular descriptors that quantify various physicochemical and structural features. mdpi.com

Development of a mathematical equation that links the descriptors to the biological activity. mdpi.com

Validation of the model to ensure its predictive power. mdpi.com

QSAR serves as a powerful tool to elucidate SAR, enabling chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological profile, thereby streamlining the discovery process. researchgate.net

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of N-(4-Bromophenyl)benzenesulfonamide can be significantly altered by introducing various substituents at different positions on the molecule. These modifications can affect the compound's size, shape, electronic distribution, and ability to interact with its biological target.

The introduction of alkyl groups on the sulfonamide nitrogen can have a profound impact on the biological activity of benzenesulfonamide derivatives. For example, in a study involving a series of benzenesulfonamides, palladium-mediated amidation was used to introduce a butylamine (B146782) group, resulting in new carboxamide derivatives. nih.gov

| Compound | Structure | Activity |

| N-Butyl-2-{[(4-Methylphenyl)sulphonyl]amino}-4-(methylsulphanyl)butanamide | C18H30N2O3S2 | Antioxidant (IC50: 0.3287 mg/mL) nih.gov |

| Vitamin C (Ascorbic Acid) | C6H8O6 | Reference Antioxidant (IC50: 0.2090 mg/mL) nih.gov |

Halogen atoms, such as the bromine on the this compound core, play a critical role in modulating biological activity. Halogen substitution can affect a molecule's lipophilicity, metabolic stability, and ability to form specific halogen bonds with biological targets. nih.gov The removal of a halogen can significantly reduce the efficacy of certain drugs. nih.gov

In the context of benzenesulfonamide derivatives, the presence and position of halogens are crucial. For instance, studies on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which feature the 4-bromophenylsulfonyl moiety, have shown promising potential for developing novel antimicrobial agents against Gram-positive pathogens. mdpi.com Another study reported that the replacement of a 4-chloro group on a benzenesulfonamide moiety attached to various heterocyclic rings was essential for enhancing the antitumor activity against breast cancer cells. researchgate.net The introduction of a sulfonamide moiety containing a bromine atom into 2-amino-5-bromoacetophenone was found to improve its inhibitory activity against acetylcholinesterase (AChE). mdpi.com These examples highlight that halogen atoms are not mere bulky substituents but key determinants of the biological activity profile of benzenesulfonamide-based compounds.

| Compound/Moiety | Biological Context | Finding |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial Activity | Showed potential against Gram-positive pathogens. mdpi.com |

| 4-Chloro-benzenesulfonamide derivatives | Antitumor Activity | Replacement of the 4-chloro group was crucial for activity against breast cancer cells. researchgate.net |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Enzyme Inhibition | The presence of the sulfonamide with a bromine atom improved AChE inhibition. mdpi.com |

Substituents on the aromatic rings of this compound exert significant steric and electronic effects that influence the molecule's reactivity and interaction with biological targets. These effects are broadly categorized as inductive effects and resonance effects. libretexts.orglibretexts.org

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl (-R), hydroxyl (-OH), and amino (-NH2) groups, increase the electron density of the aromatic ring. This makes the ring more nucleophilic and generally activates it towards electrophilic substitution. libretexts.orgfiveable.me EDGs can stabilize positively charged intermediates that may form during interaction with a biological target. fiveable.me

Electron-withdrawing groups (EWGs) , like nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the aromatic ring. libretexts.org This deactivates the ring towards electrophilic attack and can be crucial for directing interactions at specific sites. fiveable.me The sulfonamide group itself is generally considered electron-withdrawing.

Steric Effects: The size and shape of substituents can hinder or facilitate the approach of the molecule to its binding site. Bulky substituents can prevent optimal binding through steric hindrance, while well-placed groups can enhance binding by occupying specific pockets in a receptor.

Bioisosteric Replacements and Their Implications in Design

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a key strategy in drug design. zu.ac.ae This approach is used to enhance physicochemical properties, pharmacological profiles, and pharmacokinetics. zu.ac.ae

The sulfonamide group is a well-established bioisostere for the carboxylic acid group. nih.govuaeu.ac.aenih.gov This substitution has proven effective in various therapeutic areas. For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid group with a sulfonamide bioisostere led to a threefold increase in drug efficacy. zu.ac.ae Although the sulfonamide moiety is less acidic (pKa ≈ 10) than a carboxylic acid, it can establish a similar geometry of hydrogen bonds, as the distance between its two oxygen atoms is comparable to that in a carboxylate. nih.gov Other potential bioisosteres for sulfonamides include sulfonimidamides, which are aza-analogues of sulfones and may offer improved properties for medicinal chemistry. researchgate.net

Both sulfonate (-SO3H) and sulfonamide (-SO2NHR) moieties are utilized as bioisosteres, often for carboxylic acids, but they possess distinct properties that influence their application in drug design.

Sulfonates: Sulfonic acids are highly polar and more acidic (pKa < 1) than carboxylic acids. nih.gov They are nonplanar and can act as potent activators of certain receptors. For example, sulfonate derivatives of the GABA receptor ligand baclofen (B1667701) have been shown to act as antagonists. nih.gov

Sulfonamides: Sulfonamides are generally less acidic than carboxylic acids. nih.gov However, their acidity can be tuned by incorporating appropriate substituents. For instance, the pKa of the sulfonamide in sulfadiazine (B1682646) is approximately 6.5, which is comparable to that of its natural counterpart, p-aminobenzoic acid (PABA). nih.gov This allows the sulfonamide to mimic the charge state and hydrogen bonding pattern of the carboxylate at physiological pH. nih.gov The ability to modify the sulfonamide nitrogen provides an additional vector for structural diversification that is not available with the sulfonate group.

A study comparing the bioisosterism of carboxyl and sulfonamide groups using computational tools found that the average electron density is a consistent descriptor for evaluating their similarity, particularly for their anionic forms which are relevant for drug-receptor interactions. uaeu.ac.aenih.gov The choice between a sulfonate and a sulfonamide in drug design depends on the specific requirements of the target interaction, including the desired acidity, polarity, and hydrogen bonding capabilities.

Conformational Requirements for Receptor Recognition and Activity

Detailed insights into the conformational preferences of this class of compounds can be gleaned from X-ray crystallography studies of closely related analogues. For instance, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals an "L-shaped" molecular structure. In this conformation, the brominated phenyl ring is nearly perpendicular to the plane of the sulfonylurea group. This spatial arrangement is influenced by factors such as intermolecular hydrogen bonding, a common feature in the crystal packing of sulfonamides.

Computational studies and experimental data from various benzenesulfonamide analogues suggest that the bioactive conformation often involves specific spatial orientations of the aromatic rings to fit into the hydrophobic pockets of the receptor. The sulfonamide group itself is crucial, not only for its structural role but also for its ability to act as a hydrogen bond donor and acceptor.

Structure-activity relationship (SAR) studies on related benzenesulfonamide derivatives targeting various receptors, such as chemokine receptors and angiotensin receptors, underscore the importance of these conformational features. For example, in a series of benzenesulfonamide-based CXCR4 antagonists, molecular modeling has shown that potent analogues interact with key residues like Asp97 and Arg188 within the receptor's binding pocket. These interactions are highly dependent on the correct spatial positioning of the sulfonamide's substituents.

Similarly, studies on biphenylsulfonamide derivatives as selective AT2 receptor antagonists have demonstrated that even minor modifications to the substituents on the sulfonamide scaffold can significantly impact both binding affinity and functional activity. This highlights the sensitivity of receptor recognition to the conformational and electronic properties of the molecule. The introduction of different functional groups can alter the preferred conformation and, consequently, the molecule's ability to achieve an optimal fit within the receptor.

Interactive Data Table: Crystallographic Data of a Representative Analogue

The following table summarizes key crystallographic data for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, providing insights into the likely bond lengths and angles for the core structure of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Br1—C1 Bond Length (Å) | 1.887(2) |

| C4—S1—N1 Angle (°) | 105.65(11) |

| Molecular Shape | L-shaped |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonding |

Interactive Data Table: Structure-Activity Relationship Insights from Analogues

This table provides a summary of findings from SAR studies on various benzenesulfonamide analogues, highlighting the impact of structural modifications on biological activity.

| Analogue Class | Target Receptor | Key SAR Finding | Reference |

| Benzenesulfonamide Derivatives | CXCR4 | Potent analogues form key interactions with Asp97 and Arg188. | nih.gov |

| Biphenylsulfonamide Derivatives | AT2 Receptor | Minor changes to sulfonamide substituents significantly affect selectivity and functional activity. | researchgate.net |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Antimicrobial | The nature of the R group on the 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold is critical for antimicrobial potency. | mdpi.com |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide Derivatives | Cholinesterases | Introduction of a 5-styryl group leads to significant anticholinesterase activity. | tubitak.gov.tr |

Biological Activity Mechanisms and Research Applications of N 4 Bromophenyl Benzenesulfonamide and Analogues

Antineoplastic Research Applications

Carbonic Anhydrase IX (CA IX) Inhibition Mechanisms

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary mechanism involves the sulfonamide group (-SO₂NH₂) binding to the zinc ion within the active site of the enzyme. This interaction blocks the catalytic activity of CA, which is the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, specific isoforms of CA, particularly the transmembrane proteins CA IX and CA XII, are overexpressed in many solid tumors in response to hypoxia. mdpi.comnih.gov The activity of these tumor-associated CAs helps maintain a stable intracellular pH while contributing to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. mdpi.comnih.gov

Research has focused on developing benzenesulfonamide (B165840) derivatives that selectively inhibit these tumor-associated CAs over the ubiquitous cytosolic isoforms CA I and CA II to minimize off-target effects. While direct studies on N-(4-Bromophenyl)benzenesulfonamide are limited in publicly available literature, research on its analogues provides significant insights. For instance, a study on 4-(5-(4-bromophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide, a complex analogue, demonstrated its activity as a carbonic anhydrase inhibitor. nih.gov This analogue showed inhibitory action against several human carbonic anhydrase (hCA) isoforms. nih.gov The development of such analogues highlights the potential of the this compound scaffold in designing selective CA IX inhibitors.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by a Benzenesulfonamide Analogue Data based on a study of 4-(5-(4-bromophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide, an analogue of this compound.

| Carbonic Anhydrase Isoform | Level of Inhibition by Analogue | Significance in Cancer |

|---|---|---|

| hCA I | Weakly inhibited | Cytosolic, widespread |

| hCA II | Low nanomolar inhibition | Cytosolic, widespread |

| hCA IV | Weakly inhibited | Membrane-bound |

| hCA IX | Significant inhibition | Tumor-associated, overexpressed in hypoxia |

Source: nih.gov

Modulation of Cellular Proliferation and Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Benzenesulfonamide derivatives have been investigated for their ability to trigger this process in cancer cells. The inhibition of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth. nih.gov

Research on a triazole-containing analogue of this compound has shown that selective inhibition of CA IX can be linked to the induction of apoptosis. nih.gov This suggests that by targeting the tumor-associated CA IX, these compounds can disrupt the pH regulation necessary for cancer cell survival, thereby initiating apoptotic pathways. Another study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which contain the this compound moiety, also highlighted the potential of these compounds as a basis for developing agents that can combat pathogens, with an evaluation of their biological effects. mdpi.com While the direct apoptotic mechanisms of this compound are not extensively detailed, the activity of its analogues suggests a promising area of investigation.

Investigations into Cell Cycle Progression Alterations

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental aspect of cancer, leading to uncontrolled proliferation. Some anticancer agents work by causing cell cycle arrest at specific phases, preventing cancer cells from dividing and leading to their death.

Studies on Cytoskeletal Disruption and Anoikis Induction

The cytoskeleton provides structural integrity to cells and is crucial for processes like cell division, migration, and signaling. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). nih.govelifesciences.org Cancer cells often develop resistance to anoikis, which allows them to survive after detaching from the primary tumor and metastasize to distant sites. nih.govelifesciences.org

Disruption of the cytoskeleton can re-sensitize cancer cells to anoikis. nih.gov While there is no specific research detailing the effects of this compound on the cytoskeleton and anoikis, this is an active area of cancer research. The development of agents that can disrupt the cytoskeletal arrangements that confer anoikis resistance is a potential therapeutic strategy. nih.gov For instance, the restoration of certain cytoskeletal proteins can modulate the activity of focal adhesions and sensitize neoplastic cells to anoikis. nih.gov

Targeting Viral Enzyme Pathways (e.g., KSHV Thymidylate Synthase Complex)

Some cancers are associated with viral infections. For example, Kaposi's sarcoma-associated herpesvirus (KSHV) is linked to the development of Kaposi's sarcoma. mdpi.com This virus encodes its own enzymes that are essential for its replication, making them attractive targets for antiviral and anticancer therapy. One such enzyme is thymidylate synthase (TS), which is crucial for DNA synthesis. mdpi.com

Inhibition of KSHV thymidylate synthase can block viral replication and, consequently, the progression of KSHV-associated cancers. mdpi.com While there is no direct evidence of this compound inhibiting KSHV thymidylate synthase, the general strategy of targeting viral enzymes is a key area of research. For example, the anticancer drug Raltitrexed is known to target thymidylate synthase. mdpi.com The core lytic DNA replication machinery of KSHV does not include its own thymidylate synthase, but the enzyme is still considered a potential target. thermofisher.com

Photodynamic Therapy (PDT) Enhancement Studies

Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.govnih.gov Research in PDT is focused on developing new and more effective photosensitizers.

There is no specific research on the use of this compound as a photosensitizer in PDT. However, related compounds containing a bromophenyl group have been investigated. For example, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin has been studied for its photodynamic effects. nih.gov The presence of the heavy bromine atom in such molecules can potentially enhance the generation of singlet oxygen, a key cytotoxic agent in PDT. The development of photosensitizers for blue light-mediated PDT is also an area of interest due to its potential for treating superficial infections and skin conditions. nih.gov While the direct role of this compound in PDT is yet to be explored, the broader field of photosensitizer development may provide avenues for its future investigation. clinicaltrials.gov

Antimicrobial Research Focus

The quest for novel antimicrobial agents has led to significant investigation into this compound and its analogues. This research has unveiled a spectrum of biological activities, positioning these compounds as promising candidates in the fight against microbial resistance.

Mechanisms of Nucleic Acid Synthesis Disruption in Microorganisms

Sulfonamides, a class of compounds to which this compound belongs, are known to interfere with the synthesis of nucleic acids in microorganisms. wikipedia.orglibretexts.org They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial pathway for folate synthesis. wikipedia.orgpatsnap.com Folate is a crucial precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. libretexts.org By blocking the production of dihydrofolic acid, a key intermediate in the folate pathway, these compounds effectively halt the synthesis of nucleic acids, thereby inhibiting bacterial growth. libretexts.org This mechanism provides a bacteriostatic effect, meaning it prevents the bacteria from multiplying rather than directly killing them. wikipedia.org

Inhibition of Microbial Growth and Reproduction

The primary mechanism of inhibiting microbial growth and reproduction by this compound and its analogues is through the disruption of folic acid synthesis. libretexts.orgpatsnap.com Bacteria, unlike mammals which obtain folic acid from their diet, must synthesize it internally. wikipedia.orgpatsnap.com This makes the bacterial folic acid synthesis pathway an excellent target for selective toxicity. By competitively inhibiting the DHPS enzyme, these sulfonamide-based compounds prevent the formation of dihydrofolic acid, a critical component for producing nucleotides necessary for DNA and RNA synthesis. wikipedia.orglibretexts.orgpatsnap.com This cessation of nucleic acid production directly impedes the ability of the microorganisms to grow and divide. wikipedia.org

Inhibition of Bacterial Virulence Factors (e.g., QseC Sensor Kinase in Salmonella Typhimurium precursor)

Antifungal Efficacy against Fungal Strains (e.g., C. albicans, C. neoformans)

Analogues of this compound have demonstrated notable antifungal activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. nih.govnih.gov For instance, certain novel benzenesulfonamides have been synthesized and evaluated for their inhibitory effects. nih.gov The antifungal efficacy of these compounds is often assessed by determining their minimum inhibitory concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. nih.govnih.gov Some compounds have shown potent activity, with MIC values indicating their potential as effective antifungal agents. frontiersin.orgfrontiersin.org The mechanism of action can involve disruption of the fungal cell membrane and other essential cellular processes. nih.govfrontiersin.org

**Table 1: Antifungal Activity of Selected Compounds against C. albicans and *C. neoformans***

| Compound/Agent | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Paeonol | C. albicans | 250 µg/mL | nih.gov |

| Paeonol | C. neoformans | 250 µg/mL | nih.gov |

| Allicin | C. neoformans H99 | 2 µg/mL | frontiersin.org |

| Allicin | Clinical isolates of C. neoformans | 1-8 µg/mL | frontiersin.org |

| N-(butylcarbamothioyl) benzamide (B126) (BTU-01) | C. neoformans | 31.25-62.5 µg/mL | frontiersin.org |

Investigations into Antibiofilm Activity

The ability of microorganisms to form biofilms, which are communities of cells encased in a self-produced matrix, contributes significantly to their resistance to antimicrobial agents. nih.gov Research has shown that derivatives of this compound possess antibiofilm activity. mdpi.com For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been investigated for their ability to combat biofilm-associated infections, particularly those caused by Gram-positive pathogens like Enterococcus faecium. mdpi.com The antibiofilm efficacy of these compounds is a critical area of study, as it offers a potential strategy to overcome the challenges posed by biofilm-related infections. nih.gov

Competitive Inhibition of Dihydropteroate Synthase (DHPS) in Bacterial Pathways

As previously mentioned, the primary mode of action for sulfonamides like this compound is the competitive inhibition of dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.com These drugs are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. patsnap.comnih.gov This structural mimicry allows the sulfonamide to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgpatsnap.com This competitive inhibition is a cornerstone of their antibacterial effect. researchgate.netnih.gov The development of resistance to sulfonamides often involves mutations in the DHPS enzyme that reduce the binding affinity of the drug. nih.govresearchgate.net

Enzyme Inhibitory Profile Analysis

The ability of this compound and its analogues to inhibit specific enzymes is a key area of research, with implications for diseases characterized by enzymatic dysregulation.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into benzenesulfonamide derivatives has shown their potential as AChE inhibitors. A notable analogue, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide , demonstrated improved activity against AChE with an IC50 value of 8.9 ± 0.21 µM. mdpi.com This was a significant enhancement compared to its precursor, 2-amino-5-bromoacetophenone, which had an IC50 of 12.6 ± 0.20 µM. mdpi.com The introduction of a sulfonamide moiety appears to contribute to this increased inhibitory effect. mdpi.com

Further structural modifications, such as the introduction of a lipophilic 4-methoxystyryl group to create 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone , resulted in a substantial improvement in AChE inhibition, with an IC50 value of 4.3 ± 0.23 µM. mdpi.com Similarly, the 5-(4-trifluorostyryl) substituted derivative, 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone , also showed significant activity against AChE with an IC50 of 6.2 ± 0.21 µM. mdpi.com These findings underscore the importance of specific substitutions on the benzenesulfonamide scaffold for potent AChE inhibition.

| Compound Name | AChE IC50 (µM) | Reference |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21 | mdpi.com |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 4.3 ± 0.23 | mdpi.com |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 6.2 ± 0.21 | mdpi.com |

| 2-amino-5-bromoacetophenone | 12.6 ± 0.20 | mdpi.com |

| Donepezil (Reference) | 1.24 ± 0.15 | mdpi.com |

Butyrylcholinesterase (BChE) Inhibition Research

Butyrylcholinesterase (BChE) is another key enzyme involved in acetylcholine metabolism, and its inhibition is also considered a valuable strategy in the management of neurodegenerative diseases.

The inhibitory effects of this compound analogues on BChE have also been investigated. Interestingly, while the introduction of a sulfonamide moiety in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide improved AChE inhibition, it significantly reduced its effect against BChE, with a recorded IC50 of 26.5 ± 0.24 µM, compared to its precursor's (2-amino-5-bromoacetophenone) IC50 of 14.6 ± 0.32 µM. mdpi.com

However, further derivatization yielded compounds with potent BChE inhibitory activity. The analogue 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone showed a marked improvement in BChE inhibition with an IC50 value of 5.6 ± 0.24 µM. mdpi.com The related compound, 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone , also exhibited moderate activity against BChE with an IC50 of 10.5 ± 0.47 µM. mdpi.com This suggests that while the core sulfonamide structure may not be optimal for BChE inhibition, specific modifications can impart significant potency.

| Compound Name | BChE IC50 (µM) | Reference |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 26.5 ± 0.24 | mdpi.com |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 5.6 ± 0.24 | mdpi.com |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 10.5 ± 0.47 | mdpi.com |

| 2-amino-5-bromoacetophenone | 14.6 ± 0.32 | mdpi.com |

| Donepezil (Reference) | 3.12 ± 0.18 | mdpi.com |

Alpha-Glucosidase Inhibition Assessments

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into simple sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in individuals with type 2 diabetes mellitus.

While specific data on the alpha-glucosidase inhibitory activity of this compound is not available, studies on related benzenesulfonamide derivatives suggest that this class of compounds holds promise as alpha-glucosidase inhibitors. For instance, a series of novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives were synthesized, and a compound bearing a 4-bromo substituent was found to be a highly potent alpha-glucosidase inhibitor with an IC50 value of 1.7 µM, which was significantly more active than the standard drug, acarbose (B1664774) (IC50 = 173 µM). nih.gov Another study on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.commdpi.comthiazin-2-yl)-N-arylacetamides also identified potent inhibitors of the α-glucosidase enzyme, with IC50 values better than that of acarbose. nih.gov These findings highlight the potential of the broader class of brominated benzenesulfonamide-containing structures in the development of new anti-diabetic agents.

General Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and inhibitors of CAs are used as diuretics, anti-glaucoma agents, and are being investigated for their potential as anti-cancer and anti-obesity drugs.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Although direct inhibitory data for this compound against various CA isoforms is limited in publicly available literature, extensive research on related benzenesulfonamide derivatives demonstrates their potent inhibitory activity. For example, a series of novel benzenesulfonamides synthesized via click chemistry were found to be medium potency inhibitors of the cytosolic isoforms hCA I and II, and low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. nih.gov The inhibitory constants (Ki) for some of these derivatives against hCA IX ranged from 1.5 to 38.9 nM, and against hCA XII from 0.8 to 12.4 nM. nih.gov This indicates that the benzenesulfonamide scaffold is a versatile platform for developing potent and selective inhibitors of various carbonic anhydrase isoforms.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of chemical compounds is therefore of significant interest.

Free Radical Scavenging Capabilities (DPPH and NO Assays)

The antioxidant activity of this compound analogues has been evaluated using common in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays.

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. The NO scavenging assay measures the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species.

Studies on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide revealed that the introduction of the sulfonamide moiety led to a reduction in its free radical scavenging activity in both DPPH and NO assays compared to its precursor. The IC50 values for this analogue were 20.6 ± 0.42 µM in the DPPH assay and 15.7 ± 0.20 µM in the NO assay. mdpi.com In comparison, the precursor, 2-amino-5-bromoacetophenone, had IC50 values of 12.3 ± 0.21 µM (DPPH) and 7.4 ± 0.16 µM (NO). mdpi.com

However, further modifications to the structure led to enhanced antioxidant properties. The styryl derivatives, 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone , exhibited moderate to significant free radical scavenging capabilities. Their IC50 values in the DPPH assay were 16.5 ± 0.31 µM and 13.9 ± 0.10 µM, respectively, and in the NO assay were 9.6 ± 0.45 µM and 11.9 ± 0.31 µM, respectively. mdpi.com This demonstrates that while the core this compound structure may possess some antioxidant potential, strategic modifications can significantly enhance its radical scavenging efficacy.

| Compound Name | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 20.6 ± 0.42 | 15.7 ± 0.20 | mdpi.com |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 16.5 ± 0.31 | 9.6 ± 0.45 | mdpi.com |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 13.9 ± 0.10 | 11.9 ± 0.31 | mdpi.com |

| 2-amino-5-bromoacetophenone | 12.3 ± 0.21 | 7.4 ± 0.16 | mdpi.com |

| Ascorbic Acid (Reference) | 4.65 ± 0.13 | 6.23 ± 0.13 | mdpi.com |

Antiparasitic Research Endeavors

Antileishmanial Activity against Leishmania Species

No studies were identified that evaluated the efficacy of this compound against any Leishmania species.